SR-4370
CAS No.: 1816294-67-3
Cat. No.: VC0543816
Molecular Formula: C17H18F2N2O
Molecular Weight: 304.3408
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1816294-67-3 |
---|---|
Molecular Formula | C17H18F2N2O |
Molecular Weight | 304.3408 |
IUPAC Name | N'-butyl-4-(2,3-difluorophenyl)benzohydrazide |
Standard InChI | InChI=1S/C17H18F2N2O/c1-2-3-11-20-21-17(22)13-9-7-12(8-10-13)14-5-4-6-15(18)16(14)19/h4-10,20H,2-3,11H2,1H3,(H,21,22) |
Standard InChI Key | OSQKWTZHYXRTBG-UHFFFAOYSA-N |
SMILES | CCCCNNC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)F)F |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure of SR-4370
Molecular Formula and Weight
SR-4370 is defined by the molecular formula , which corresponds to a molecular weight of 304.33 g/mol . The structure contains two fluorine atoms attached to a biphenyl moiety, along with a hydrazide functional group that contributes to its bioactivity.
IUPAC Name and Identifiers
The IUPAC name for SR-4370 is N'-butyl-4-(2,3-difluorophenyl)benzohydrazide . It is registered under CAS number 1816294-67-3 and has a PubChem CID of 118418385 . Its structural identifiers include:
Hazard Statements and Precautionary Measures
SR-4370 is classified under hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin or eyes, as indicated by precautionary statements P261, P305, P351, and P338 .
Pharmacological Activity
Mechanism of Action
SR-4370 functions primarily as an HDAC inhibitor. HDACs are enzymes responsible for removing acetyl groups from histones, thereby regulating gene expression through chromatin remodeling. By inhibiting HDAC activity, SR-4370 promotes histone acetylation, leading to changes in gene expression that can suppress tumor growth or ameliorate other pathological conditions .
Selectivity for HDAC Isoforms
The compound exhibits selective inhibition across various HDAC isoforms with the following IC50 values:
This selectivity underscores its potency against class I HDACs (HDAC1–HDAC3), which are critical targets in cancer therapy due to their role in cell proliferation and survival.
Cytotoxicity
SR-4370 has demonstrated cytotoxic effects against breast cancer cells (MDA-MB-231) with an IC50 value of . These findings suggest its potential utility in oncology as part of targeted therapeutic strategies.
Cancer Therapy
The inhibition of HDACs by SR-4370 disrupts key oncogenic pathways such as androgen receptor (AR) signaling in prostate cancer cells. This disruption leads to reduced proliferation and survival of cancer cells, making SR-4370 a promising candidate for advanced cancer treatments.
Muscular Dystrophy
Recent studies have identified SR-4370 as a compound capable of rescuing muscle lesions in zebrafish models of Duchenne muscular dystrophy (DMD) . Treatment with SR-4370 improved muscle birefringence and reduced dystrophic lesions, highlighting its potential in addressing genetic muscle disorders.
Synthesis and Industrial Production
Synthetic Route
The synthesis of SR-4370 involves the preparation of 2',3'-difluoro-[1,1'-biphenyl]-4-carboxylic acid followed by its conversion to a butylhydrazide derivative. Common reagents include butylhydrazine and solvents such as DMSO and ethanol.
Reaction Conditions
Reactions are typically carried out under controlled conditions to ensure high yield and purity. Purification steps may involve crystallization or chromatography techniques.
Experimental Validation
Validation Across Multiple Sources
To address potential confirmation bias from single-source compounds, researchers have validated the effects of SR-4370 using samples from multiple vendors . Consistent improvements in muscle birefringence were observed across different experimental sites.
Dose Optimization
Optimal dosing studies have determined effective concentrations ranging from to . Lower doses were sufficient to achieve significant therapeutic effects without apparent toxicity.
Comparative Analysis
Similar Compounds
Several HDAC inhibitors share functional similarities with SR-4370:
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Entinostat: Targets HDAC1–HDAC3; used in breast cancer therapy.
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Vorinostat: Broad-spectrum inhibitor; approved for cutaneous T-cell lymphoma.
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Panobinostat: Effective against multiple myeloma when combined with other treatments.
Unique Features of SR-4370
Unlike broader-spectrum inhibitors, SR-4370 exhibits high selectivity for class I HDACs with nanomolar potency. This specificity reduces off-target effects and enhances therapeutic precision.
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